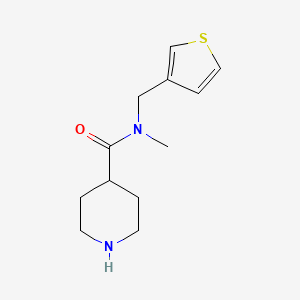

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

Descripción

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide (CAS: 1156349-39-1) is a piperidine-4-carboxamide derivative with a methyl group and a thiophen-3-ylmethyl substituent on the amide nitrogen. Its hydrochloride salt (CAS: 1258651-66-9) has a molecular formula of $ \text{C}{12}\text{H}{19}\text{ClN}_2\text{OS} $ and a molecular weight of 274.81 g/mol . The compound’s structure includes a thiophene ring, a sulfur-containing heterocycle, which may influence its electronic properties and binding interactions in biological systems.

Propiedades

Fórmula molecular |

C12H18N2OS |

|---|---|

Peso molecular |

238.35 g/mol |

Nombre IUPAC |

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C12H18N2OS/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11/h4,7,9,11,13H,2-3,5-6,8H2,1H3 |

Clave InChI |

SNBXPEBWVBOVTF-UHFFFAOYSA-N |

SMILES canónico |

CN(CC1=CSC=C1)C(=O)C2CCNCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids . This process can be carried out under mild conditions using various catalysts and coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide may involve bulk custom synthesis and sourcing of raw materials . The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Substituent Effects on Activity :

- The pyridinyl-pyrimidinyl substituents in Compound 10a () enable dual antiangiogenic and DNA cleavage activities, likely through interactions with kinase domains or DNA .

- The thiophen-3-ylmethyl group in the target compound may enhance sulfur-mediated interactions (e.g., hydrogen bonding or π-π stacking) compared to pyridine or fluorophenyl groups in other analogs .

- The trifluoromethyl group in N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide improves metabolic stability and membrane permeability, a feature absent in the target compound .

Synthetic Approaches :

- The target compound’s synthesis likely involves alkylation of piperidine-4-carboxamide with methyl iodide and thiophen-3-ylmethyl halides, similar to the method used for Compound 26 (ethyl iodide alkylation in dimethylformamide) .

- In contrast, Compound 10a requires multi-step coupling of pyridinyl-pyrimidinyl moieties, reflecting higher synthetic complexity .

Actividad Biológica

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant research findings.

Structural Characteristics

The compound features:

- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.

- Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties and potential interactions.

- Carboxamide Functional Group : Enhances solubility and binding affinity to biological targets.

The molecular formula is CHNOS, with a molecular weight of approximately 274.81 g/mol.

The biological activity of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that the compound may engage in:

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with amino acids in target proteins.

- π-π Interactions : The thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide exhibits promising antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition, which suggests its potential as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Inhibitory activity was noted with Ki values ranging from 17.87 ± 2.91 to 30.53 ± 4.25 μM .

- Butyrylcholinesterase (BChE) : Similar inhibitory profiles were observed, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A study conducted on piperidine derivatives highlighted the structure–activity relationship (SAR) of compounds similar to N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide. The findings indicated that modifications to the piperidine structure could significantly affect biological activity, particularly in cholinesterase inhibition .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.